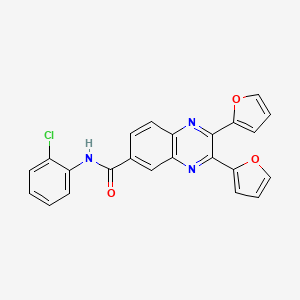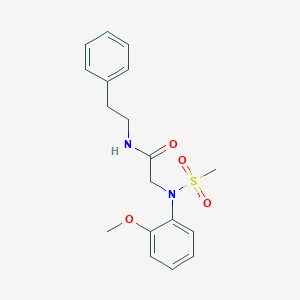![molecular formula C18H15BrClNO B5149352 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as MQAE, is a fluorescent dye that has been widely used in scientific research. It is a quaternary ammonium compound that contains a quinoline ring and a chloride group. MQAE is a water-soluble dye that is used to measure the concentration of chloride ions in solutions.
Mecanismo De Acción
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide is a fluorescent dye that is quenched by chloride ions. When this compound binds to chloride ions, its fluorescence is reduced. The reduction in fluorescence is proportional to the concentration of chloride ions in the solution. This compound is a sensitive and selective probe for chloride ions, as it does not bind to other anions, such as bicarbonate, sulfate, or nitrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that does not interfere with cellular functions. This compound is a useful tool for studying the physiological role of chloride ions in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in lab experiments are its high sensitivity and selectivity for chloride ions, its water-solubility, and its non-toxicity. The limitations of using this compound are its low quantum yield and its sensitivity to pH changes. This compound is also sensitive to temperature changes and photobleaching.
Direcciones Futuras
There are several future directions for the use of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in scientific research. One direction is the development of new fluorescent probes for other anions, such as bicarbonate, sulfate, or nitrate. Another direction is the use of this compound in the study of chloride ion transport in disease states, such as cystic fibrosis or epilepsy. This compound can also be used in the study of chloride ion transport in plants and bacteria. Finally, the development of new imaging techniques using this compound can lead to new insights into the role of chloride ions in cellular physiology.
Métodos De Síntesis
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide can be synthesized through the reaction of 2-chloro-N-methylacetamide with 4-chlorobenzaldehyde, followed by cyclization with ammonium acetate and quaternization with methyl bromide. The yield of this compound synthesis is about 50%.
Aplicaciones Científicas De Investigación
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide has been widely used in scientific research as a fluorescent probe to measure the concentration of chloride ions in solutions. It is commonly used in electrophysiology experiments to measure the chloride concentration in cells, such as neurons and muscle cells. This compound is also used in the study of ion channels, transporters, and receptors that are involved in chloride ion transport.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO.BrH/c1-13(18(21)15-8-10-16(19)11-9-15)20-12-4-6-14-5-2-3-7-17(14)20;/h2-13H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVITMJEPIWJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)

![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)


![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
